N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a cyanopyrimidine group and a cyclopropanesulfonamide moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyanopyrimidine group through nucleophilic substitution reactions. The final step involves the formation of the cyclopropanesulfonamide moiety under controlled conditions, often using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrrolidine or cyanopyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
- N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide stands out due to its cyclopropanesulfonamide moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-17(21(19,20)12-2-3-12)11-5-7-18(9-11)13-15-6-4-10(8-14)16-13/h4,6,11-12H,2-3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYANAPBQYMYCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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